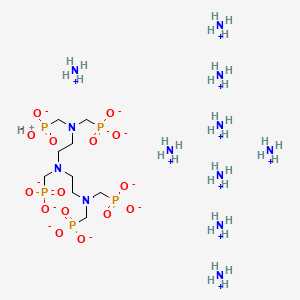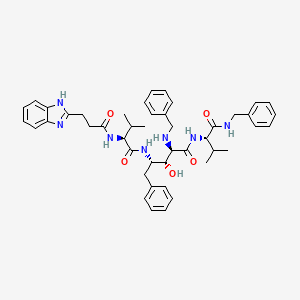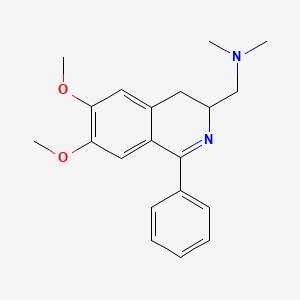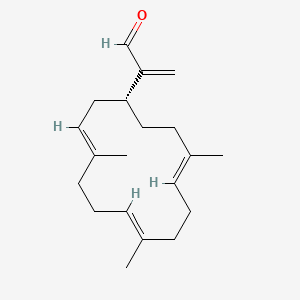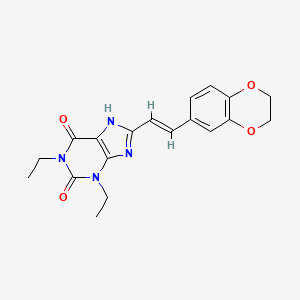
(E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-1,3-diethylxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-1,3-diethylxanthine is a complex organic compound that features a xanthine core substituted with a benzodioxane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-1,3-diethylxanthine typically involves multi-step organic reactions. One common approach is to start with the xanthine core and introduce the benzodioxane moiety through a series of substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
(E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-1,3-diethylxanthine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
(E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-1,3-diethylxanthine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure may offer potential for drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
作用机制
The mechanism by which (E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-1,3-diethylxanthine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 8-(2-(1,4-Benzodioxan-6-yl)ethyl)-1,3-diethylxanthine
- 8-(2-(1,4-Benzodioxan-6-yl)propyl)-1,3-diethylxanthine
Uniqueness
(E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-1,3-diethylxanthine is unique due to its specific substitution pattern and the presence of the vinyl group. This structural feature may confer distinct chemical and biological properties compared to its analogs, making it a valuable compound for various applications.
属性
CAS 编号 |
155814-31-6 |
|---|---|
分子式 |
C19H20N4O4 |
分子量 |
368.4 g/mol |
IUPAC 名称 |
8-[(E)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C19H20N4O4/c1-3-22-17-16(18(24)23(4-2)19(22)25)20-15(21-17)8-6-12-5-7-13-14(11-12)27-10-9-26-13/h5-8,11H,3-4,9-10H2,1-2H3,(H,20,21)/b8-6+ |
InChI 键 |
JVLUIKOGPDMCBU-SOFGYWHQSA-N |
手性 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC4=C(C=C3)OCCO4 |
规范 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC4=C(C=C3)OCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


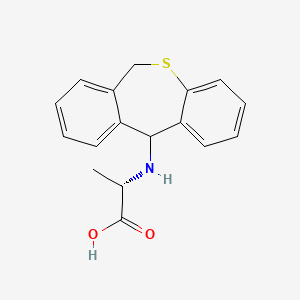
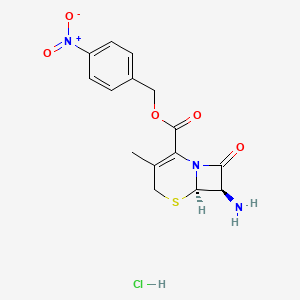
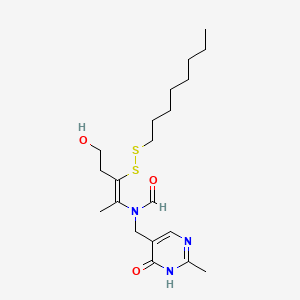
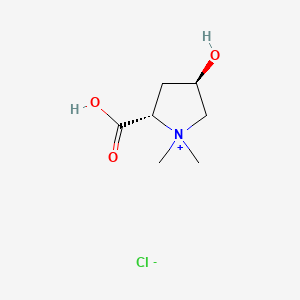

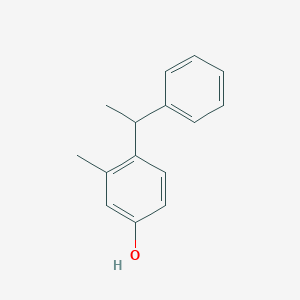
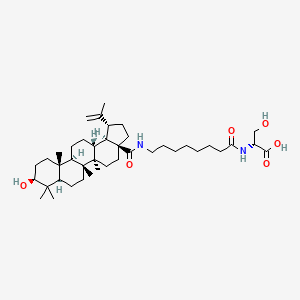
![3-(3-Hydroxypropoxy)propan-1-ol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12725722.png)
